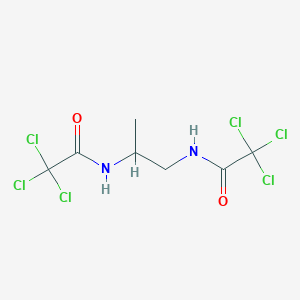
Oxazole-2-carboxylic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole-2-carboxylic acid, sodium salt is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-2-carboxylic acid, sodium salt typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent . The reaction conditions often involve the use of polar solvents and palladium-catalyzed arylation reactions . Another method involves the condensation of aromatic aldehydes with 2-aminophenols, catalyzed by various catalysts, including magnetic nanocatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be efficient and easily recoverable, making them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Oxazole-2-carboxylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, such as N-alkylation, can produce quaternary oxazole salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Oxazole-2-carboxylic acid, sodium salt has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of oxazole-2-carboxylic acid, sodium salt involves its interaction with specific molecular targets and pathways. The oxazole ring enables the compound to bind with a wide range of receptors and enzymes through non-covalent interactions . This binding can modulate various biological activities, leading to its diverse pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxazole-2-carboxylic acid, sodium salt include:
Isoxazole derivatives: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazole derivatives: Thiazoles contain a sulfur atom instead of oxygen, leading to different chemical and biological properties.
Benzoxazole derivatives: These compounds have a fused benzene ring, which can enhance their stability and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature allows for diverse chemical modifications and enhances its potential for various applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C4H3NNaO3+ |
|---|---|
Peso molecular |
136.06 g/mol |
Nombre IUPAC |
sodium;1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1 |
Clave InChI |
DAMOVWVGBYVXET-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=N1)C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)

![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)

![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446308.png)

![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)

![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12446323.png)

![1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12446336.png)


